molecular formula C17H16N2O6S B13864786 N-DesacetylO4-DesmethylO3-DesethylApremilast

N-DesacetylO4-DesmethylO3-DesethylApremilast

Cat. No.: B13864786
M. Wt: 376.4 g/mol
InChI Key: VAAYDZXCBWCOCK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DesacetylO4-DesmethylO3-DesethylApremilast involves multiple steps, starting from the parent compound, Apremilast. The process typically includes selective deacetylation, demethylation, and deethylation reactions. Specific reagents and catalysts are used to achieve these transformations under controlled conditions. For instance, deacetylation might be carried out using a base such as sodium hydroxide, while demethylation and deethylation could involve the use of specific demethylating and deethylating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-DesacetylO4-DesmethylO3-DesethylApremilast undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

N-DesacetylO4-DesmethylO3-DesethylApremilast has several scientific research applications:

Mechanism of Action

The mechanism of action of N-DesacetylO4-DesmethylO3-DesethylApremilast involves the inhibition of PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP results in the suppression of pro-inflammatory cytokine production and modulation of immune responses. The compound targets specific molecular pathways involved in inflammation and immune regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-DesacetylO4-DesmethylO3-DesethylApremilast is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other derivatives. These modifications can influence its potency, selectivity, and therapeutic applications .

Properties

Molecular Formula

C17H16N2O6S

Molecular Weight

376.4 g/mol

IUPAC Name

4-amino-2-[(1R)-1-(3,4-dihydroxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione

InChI

InChI=1S/C17H16N2O6S/c1-26(24,25)8-12(9-5-6-13(20)14(21)7-9)19-16(22)10-3-2-4-11(18)15(10)17(19)23/h2-7,12,20-21H,8,18H2,1H3/t12-/m0/s1

InChI Key

VAAYDZXCBWCOCK-LBPRGKRZSA-N

Isomeric SMILES

CS(=O)(=O)C[C@@H](C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N

Canonical SMILES

CS(=O)(=O)CC(C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.